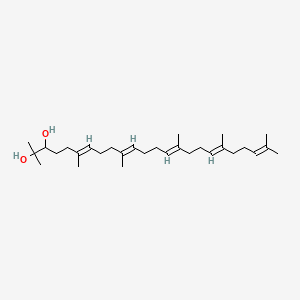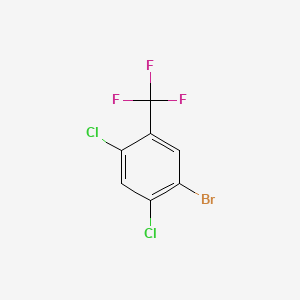
Glycol Chitosan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycol chitosan is a water-soluble derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin, which is found in the exoskeletons of crustaceans. This compound is characterized by the presence of hydrophilic ethylene glycol branches, which enhance its solubility in water. This compound has gained significant attention due to its biocompatibility, biodegradability, and versatility in various applications, particularly in the fields of drug delivery, tissue engineering, and biomedical imaging .
作用机制
Target of Action
Glycol Chitosan (GC) is a water-soluble chitosan derivative with hydrophilic ethylene glycol branches . It primarily targets pathogenic microorganisms, preventing their growth, sporulation, spore viability, and germination . It also targets cells for drug delivery . The polycationic charge of chitosan is thought to be the most significant factor bringing about antimicrobial effects due to electrostatic interaction between the polycationic chitosan and microbial cell surface .
Mode of Action
GC interacts with its targets through various mechanisms. For pathogenic microorganisms, it disrupts cell function and induces different defense responses in the host plant . In drug delivery, GC encapsulates various drugs within its hydrophobic segments and delivers them to target cells . The presence of hydrophilic ethylene glycol branches and reactive functional groups on the GC backbone allows for facile chemical modifications .
Biochemical Pathways
GC affects several biochemical pathways. It has been shown to synthesize chondrogenic markers (COL2A1 and ACAN), suggesting potential for tissue regeneration . Additionally, GC has been used to synthesize hydrogels that have shown potential in facilitating human biological processes like inflammation .
Pharmacokinetics
The pharmacokinetics of GC-based drug carriers have been studied. These carriers sufficiently accumulate in diseased tissues where there is leaky vasculature and poor lymphatic drainage . This passive tumor-homing based on enhanced permeability and retention (EPR) effects enhances the therapeutic efficacies of drugs while reducing their side effects .
Result of Action
The action of GC results in several molecular and cellular effects. It has been shown to effectively inhibit bacterial growth . In drug delivery, GC enhances the water solubility of sparingly soluble drugs , and in tissue engineering, it has been shown to enhance the synthesis and accumulation of collagen I, II, and aggrecan markers in encapsulated chondrocytes .
Action Environment
The action of GC can be influenced by environmental factors. For instance, the presence of ions can create a large osmotic swelling force that makes the hydrogel swell at a pH below the polymer pKa . Additionally, the solution must be sufficiently acidic to favor the reaction, resulting in protonation of the carbonyl compound and making the carbon more susceptible to nucleophilic attack .
生化分析
Biochemical Properties
Glycol Chitosan has unique biochemical properties that allow it to interact with various biomolecules. It has been found to enhance the membrane permeability and leakage of Glycine max Harosoy 63W cells . It can also inhibit the growth of E. coli, Staphylococcus aureus, and Streptococcus faecalis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to enhance the viability of embedded chondrocytes in long-term culture within a bovine cartilage ring . In addition, it has been shown to induce severe necrotic cell death in H9C2 cardiomyocytes at highly concentrated conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules. For instance, it has been shown to form imine bonds with the amines of this compound and a novel ABA telechelic crosslinker with multiple pendent benzaldehyde groups . It also exhibits van der Waals adsorption with gemcitabine and forms hydrogen bonds with doxorubicin .
Temporal Effects in Laboratory Settings
This compound exhibits changes in its effects over time in laboratory settings. For instance, it has been shown to rapidly stain the cell membrane within 5 minutes and effectively restrain the cellular uptake process, tolerating an incubation time of 6 hours without substantial cellular internalization .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, repeated high-dose (90 mg/kg, three times) of this compound nanoparticles has been shown to induce severe cardiotoxicity .
Transport and Distribution
It has been shown that a considerable amount of this compound nanoparticles non-specifically accumulate in major organs (liver, lung, spleen, kidney, and heart) after 6 hours of injection and sustainably retained for 72 hours .
Subcellular Localization
It has been shown that this compound can image the plasma membranes based on a strategy of multisite membrane anchoring
准备方法
Synthetic Routes and Reaction Conditions: Glycol chitosan is typically synthesized through the chemical modification of chitosan. The primary method involves the reaction of chitosan with ethylene glycol under acidic conditions. The process begins with the dissolution of chitosan in an acidic solution, followed by the addition of ethylene glycol. The reaction is carried out at elevated temperatures to facilitate the formation of this compound. The product is then purified through dialysis and lyophilization to obtain a pure, water-soluble compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where chitosan is reacted with ethylene glycol under controlled conditions. The process parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including molecular weight determination and degree of substitution analysis, to ensure consistency and efficacy .
化学反应分析
Types of Reactions: Glycol chitosan undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of reactive functional groups, such as amino and hydroxyl groups, allows for facile chemical modifications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like sodium periodate, which selectively oxidizes the hydroxyl groups to form aldehyde groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which reduces the aldehyde groups back to hydroxyl groups.
Major Products Formed: The major products formed from these reactions include this compound derivatives with enhanced properties, such as increased hydrophilicity, improved drug loading capacity, and targeted delivery capabilities .
科学研究应用
Glycol chitosan has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a precursor for the synthesis of various functional materials, including hydrogels and nanoparticles.
Biology: Employed in cell culture studies as a scaffold for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems for the encapsulation and controlled release of therapeutic agents, including chemotherapeutics, photosensitizers, and nucleic acids.
Industry: Applied in the development of biodegradable packaging materials and as a component in cosmetic formulations
相似化合物的比较
Chitosan: The parent compound of glycol chitosan, characterized by its limited solubility in water.
Carboxymethyl Chitosan: A water-soluble derivative of chitosan with carboxymethyl groups, used in similar applications as this compound.
Hydroxypropyl Chitosan: Another water-soluble chitosan derivative with hydroxypropyl groups, known for its enhanced biocompatibility and mechanical properties.
Uniqueness of this compound: this compound stands out due to its unique combination of hydrophilic and hydrophobic segments, which allow for the encapsulation of a wide range of drugs and facile chemical modifications. Its versatility and biocompatibility make it a valuable material for various biomedical applications .
属性
CAS 编号 |
123938-86-3 |
|---|---|
分子式 |
C24H47N3O16 |
分子量 |
633.645 |
IUPAC 名称 |
(3S,4S,6S)-5-amino-6-[(3R,4S,6S)-5-amino-6-[(3R,4S,6R)-5-amino-4,6-dihydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-2-(2-hydroxyethoxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C24H47N3O16/c25-13-18(33)20(11(39-22(13)35)8-37-5-2-29)42-24-15(27)19(34)21(12(41-24)9-38-6-3-30)43-23-14(26)17(32)16(31)10(40-23)7-36-4-1-28/h10-24,28-35H,1-9,25-27H2/t10?,11?,12?,13?,14?,15?,16-,17+,18+,19+,20+,21+,22-,23+,24+/m1/s1 |
InChI 键 |
RKEUQJJGKWLRQI-PGHSOFRXSA-N |
SMILES |
C(COCC1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)O |
同义词 |
100D-VL; Amidan; Armour-Zen; BC 10; BC 10 (polysaccharide); Batch LO 7319CsU; Biochemica; Biochikol; Biochikol 020PC; Biopolymer L 112; C 3646; C 60M; CG 10; CG 110; CTA 1 Lactic Acid; CTA 4; Cerosan 5000; ChiSys; Chicol; Chiloclear; Chimarin; Chiros |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)

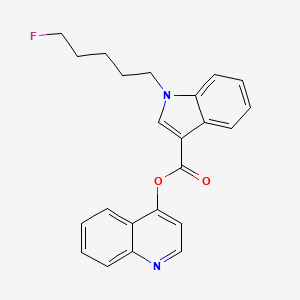
![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)
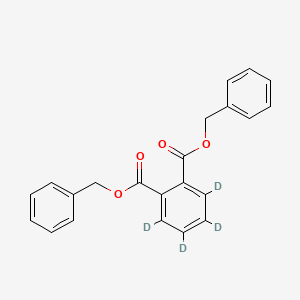

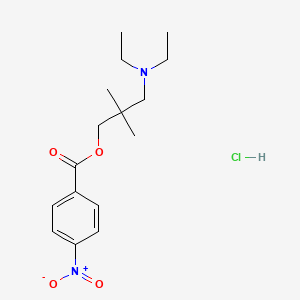
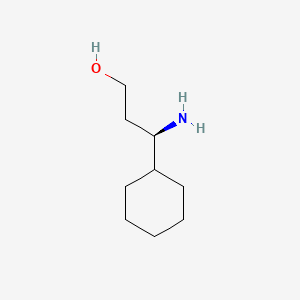

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)
